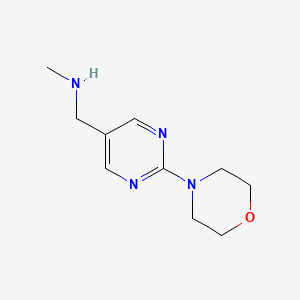

N-methyl-(2-morpholinopyrimidin-5-yl)methylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-(2-morpholin-4-ylpyrimidin-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-11-6-9-7-12-10(13-8-9)14-2-4-15-5-3-14/h7-8,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYPMSRZQMFCJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=C(N=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654827 | |

| Record name | N-Methyl-1-[2-(morpholin-4-yl)pyrimidin-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937796-14-0 | |

| Record name | N-Methyl-2-(4-morpholinyl)-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937796-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-[2-(morpholin-4-yl)pyrimidin-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine

This guide provides a comprehensive technical overview for the synthesis and characterization of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, a compound of interest for researchers and professionals in drug development. The synthesis is presented as a rational, multi-step process, with explanations for the choice of reagents and conditions. The characterization section details the analytical techniques required to confirm the identity, purity, and structure of the final compound.

Introduction

This compound is a substituted pyrimidine derivative featuring a morpholine moiety and an N-methylaminomethyl group. The pyrimidine core is a prevalent scaffold in medicinal chemistry, and its functionalization allows for the exploration of diverse chemical space and biological activities.[1] This guide details a robust and logical synthetic pathway to this target molecule, starting from readily available precursors.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence. The strategy hinges on the initial formation of a key intermediate, 2-morpholino-5-cyanopyrimidine, followed by the reduction of the nitrile to a primary amine, and concluding with a selective N-methylation.

Sources

An In-depth Technical Guide to N-methyl-(2-morpholinopyrimidin-5-yl)methylamine (CAS 944899-76-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

N-methyl-(2-morpholinopyrimidin-5-yl)methylamine is a distinct chemical entity centered around a 2,5-disubstituted pyrimidine core. This heterocyclic framework is a cornerstone in the development of a multitude of biologically active agents.[1] The incorporation of a morpholine ring at the 2-position and a methylaminomethyl group at the 5-position suggests a molecule designed with intent for specific biological interactions. While direct, in-depth research on this specific compound (CAS 944899-76-7) is not extensively published, its structural motifs are prevalent in compounds targeting key signaling pathways implicated in cancer and inflammation.[2][3] This guide will, therefore, provide a comprehensive overview of its chemical properties, a proposed synthetic pathway based on established methodologies for analogous structures, and an exploration of its potential biological activities by drawing parallels with closely related and well-studied morpholinopyrimidine derivatives.

Physicochemical Properties: A Snapshot

A summary of the known and predicted physicochemical properties of this compound is presented below. These parameters are crucial for assessing its potential as a drug candidate, influencing factors such as solubility, absorption, and distribution.

| Property | Value | Source |

| CAS Number | 944899-76-7 | - |

| Molecular Formula | C₉H₁₄N₄O | Commercial Supplier Data |

| Molecular Weight | 194.23 g/mol | Commercial Supplier Data |

| Predicted Boiling Point | 399.2 ± 52.0 °C | Commercial Supplier Data |

| Predicted Density | 1.220 ± 0.06 g/cm³ | Commercial Supplier Data |

| Predicted pKa | 7.78 ± 0.29 | Commercial Supplier Data |

Proposed Synthesis and Mechanistic Rationale

Experimental Protocol: A Proposed Synthetic Pathway

This proposed synthesis aims to construct the 2-morpholinopyrimidine core first, followed by the introduction of the methylaminomethyl side chain at the 5-position.

Step 1: Synthesis of 2-chloro-5-(hydroxymethyl)pyrimidine

This initial step would likely involve the cyclization of appropriate precursors to form the pyrimidine ring with a handle for further functionalization at the 5-position.

Step 2: Introduction of the Morpholine Moiety

Nucleophilic aromatic substitution of the chlorine atom at the 2-position with morpholine is a standard and high-yielding reaction.

-

Rationale: The electron-withdrawing nature of the pyrimidine ring activates the 2-position for nucleophilic attack. Morpholine, being a secondary amine, acts as a potent nucleophile.

Step 3: Conversion of the Hydroxymethyl Group to a Halomethyl Group

The alcohol at the 5-position can be converted to a more reactive leaving group, such as a chloride or bromide, using standard halogenating agents like thionyl chloride or phosphorus tribromide.

-

Rationale: This conversion is necessary to facilitate the subsequent nucleophilic substitution with methylamine.

Step 4: Reaction with Methylamine to Yield the Final Product

The final step involves the reaction of the 5-(halomethyl)-2-morpholinopyrimidine with methylamine to introduce the methylaminomethyl side chain.

-

Rationale: Methylamine, a primary amine, will readily displace the halide to form the desired this compound.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Therapeutic Targets: An Evidence-Based Postulation

The structural components of this compound strongly suggest its potential as a modulator of key cellular signaling pathways, particularly those involved in cancer and inflammation. The morpholinopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a frequent event in various human cancers, making it a prime target for drug development.[3] Numerous morpholinopyrimidine derivatives have been identified as potent inhibitors of this pathway.[3][4] The morpholine moiety is often crucial for binding to the kinase active site.[3]

-

Mechanistic Insight: It is highly probable that this compound could act as an inhibitor of one or more kinases within the PI3K/Akt/mTOR pathway. The nitrogen atoms of the pyrimidine ring can form key hydrogen bonds in the ATP-binding pocket of these kinases, while the morpholine and methylaminomethyl groups can occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a range of diseases. Certain morpholinopyrimidine derivatives have demonstrated anti-inflammatory properties by inhibiting the production of inflammatory mediators.[2] Specifically, they have been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response.[2]

-

Mechanistic Insight: The anti-inflammatory potential of this compound could stem from its ability to interfere with the signaling pathways that lead to the upregulation of iNOS and COX-2. This could involve the inhibition of upstream kinases involved in inflammatory signaling.

Cyclin-Dependent Kinase (CDK) Inhibition

The pyrimidine scaffold is also a common feature in inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[5] Dysregulation of CDK activity is a hallmark of cancer, and several CDK inhibitors have been approved for cancer therapy.

-

Mechanistic Insight: While less direct than the link to PI3K, the 2,5-disubstituted pyrimidine core of the topic compound could potentially be accommodated within the ATP-binding site of various CDKs. The specific substitution pattern would determine the selectivity and potency against different CDK isoforms.

Future Directions and Research Opportunities

The true potential of this compound remains to be fully elucidated through dedicated research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthetic route, along with comprehensive analytical data (NMR, MS, HPLC), is a critical first step.

-

In Vitro Biological Evaluation: Screening the compound against a panel of kinases, particularly those in the PI3K/Akt/mTOR and CDK families, would provide crucial insights into its primary biological targets.

-

Cell-Based Assays: Evaluating the compound's effects on cell proliferation, apoptosis, and cell cycle progression in relevant cancer cell lines would help to validate its potential as an anticancer agent.

-

Anti-inflammatory Assays: Investigating its ability to modulate inflammatory responses in cellular models of inflammation would be necessary to confirm its anti-inflammatory potential.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogues with modifications to the morpholine and methylaminomethyl groups would help to optimize potency and selectivity.

Conclusion

This compound represents a molecule of significant interest within the field of medicinal chemistry. While direct experimental data is currently limited, its structural features, particularly the morpholinopyrimidine scaffold, strongly suggest its potential as a modulator of key cellular signaling pathways implicated in cancer and inflammation. The proposed synthetic pathway provides a roadmap for its preparation, and the postulated biological activities offer a compelling rationale for its further investigation as a potential therapeutic agent. This in-depth guide serves as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic promise of this and related compounds.

References

-

Fatima, S., Zaki, A., Madhav, H., Khatoon, B. S., Rahman, A., Manhas, M. W., Hoda, N., & Ali, S. M. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19119–19129. [Link]

- CUDC-907 (Fimepinostat). (2018). In NCI Thesaurus.

- CN101012208A - Process for preparing N-methyl morpholine. (2007).

- Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Journal of the Korean Chemical Society, 57(3), 364-367.

-

Emam, S. H., Al-Ghorbani, M., & Gomaa, A. M. (2020). Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking. Bioorganic chemistry, 102, 104051. [Link]

-

Kumar, A., & Singh, U. P. (2021). Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline. Drug discovery today, 26(10), 2449–2460. [Link]

- CN103121978A - Method for preparing N-methylmorpholine. (2013).

- WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004).

- Ali, A., Kumari, G., & Meena, S. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Current drug targets, 23(12), 1149–1163.

-

Tsotinis, A., Eleutheriades, A., & Kourounakis, A. P. (2007). Medicinal chemistry of 2,2,4-substituted morpholines. Medicinal chemistry (Shariqah (United Arab Emirates)), 3(2), 129–140. [Link]

- El-Sayed, N. N. E. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296.

-

Wang, Y., Zhang, Y., Wang, Y., Liu, Y., Zhang, Y., Wang, Y., ... & Zhang, Y. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 149. [Link]

-

Li, Y., Zhao, Y., & Liu, J. (2023). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Molecules, 28(15), 5831. [Link]

-

Zheng, P. W., Liu, K., Wang, Y. F., Li, Y., Liu, X. H., Zhu, W. F., & Xu, W. F. (2016). Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors. European journal of medicinal chemistry, 118, 203–215. [Link]

- US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP). (2002).

-

Chen, Y. C., & Chen, C. M. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of molecular modeling, 22(4), 83. [Link]

-

Zhang, T., Yang, Z., Li, Y., Zhang, H., & Li, J. (2018). Discovery of Novel CDK Inhibitors via Scaffold Hopping From CAN508. Frontiers in chemistry, 6, 129. [Link]

- n-methyl-1-2-methylpyrimidin-5-ylmethanamine. (n.d.). CymitQuimica.

- CN103626721A - Method for combined production of N-methyl morpholine and bis (2-dimethylaminoethyl) ether. (2014).

- Tadesse, S., Bantie, L., & Tom, M. (2022). CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. Cancers, 14(11), 2686.

- Wang, Y., Zhang, Y., Wang, Y., Liu, Y., Zhang, Y., Wang, Y., ... & Zhang, Y. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 149.

- US4485261A - Process for producing methylamines. (1984).

-

Tadesse, S., Bantie, L., & Tom, M. (2022). Development of CDK4/6 Inhibitors: A Five Years Update. Cancers, 14(11), 2686. [Link]

- PI3K inhibitors with pyrimidine scaffold. (n.d.).

-

Houghtaling, J., & Vander Kooi, C. W. (2023). Improved Synthesis of N-Methylcadaverine. Molecules, 28(3), 1216. [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Mechanism of Action of (2-MORPHOLINOPYRIMIDIN-5-YL)METHYLAMINE as a PI3K Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the hypothesized mechanism of action for the compound (2-morpholinopyrimidin-5-yl)methanamine. While direct studies on this specific molecule are not extensively published, the morpholinopyrimidine scaffold is a well-established pharmacophore in the design of inhibitors targeting the Phosphoinositide 3-Kinase (PI3K) signaling pathway. This document synthesizes information from structurally related compounds to propose a likely mechanism and outlines the experimental methodologies required for its validation.

Introduction: The Morpholinopyrimidine Scaffold in Kinase Inhibition

The morpholinopyrimidine core is a privileged structure in medicinal chemistry, frequently incorporated into small molecules designed to target ATP-binding sites of various kinases. The morpholine group often confers favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the pyrimidine ring serves as a versatile scaffold for engaging in hydrogen bonding and other interactions within the kinase hinge region. Numerous studies have demonstrated that derivatives of morpholinopyrimidine are potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.[1][2][3]

Based on this substantial body of evidence, it is hypothesized that (2-morpholinopyrimidin-5-yl)methanamine functions as an inhibitor of the PI3K pathway. This guide will explore this putative mechanism in detail.

The PI3K/Akt/mTOR Signaling Pathway: A Central Regulator of Cellular Processes

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses.[4]

Pathway Activation:

-

Receptor Tyrosine Kinase (RTK) Activation: The pathway is typically initiated by the binding of growth factors (e.g., EGF, IGF) to their corresponding RTKs on the cell surface. This leads to receptor dimerization and autophosphorylation of tyrosine residues.

-

PI3K Recruitment and Activation: The phosphorylated tyrosine residues serve as docking sites for the p85 regulatory subunit of Class IA PI3K. This interaction relieves the inhibitory effect of p85 on the p110 catalytic subunit, bringing p110 into proximity with its substrate at the plasma membrane.

-

PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4]

-

Downstream Effector Recruitment: PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinases Akt (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1).

-

Akt Activation: The co-localization of Akt and PDK1 at the membrane allows PDK1 to phosphorylate Akt at threonine 308. Full activation of Akt requires a second phosphorylation at serine 473 by the mTOR complex 2 (mTORC2).

-

mTORC1 Activation and Cellular Responses: Activated Akt proceeds to phosphorylate and inhibit the tuberous sclerosis complex (TSC), a negative regulator of the small GTPase Rheb. This leads to the activation of mTOR complex 1 (mTORC1), which in turn promotes protein synthesis, cell growth, and proliferation by phosphorylating downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

Visualizing the PI3K/Akt/mTOR Pathway

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

Proposed Mechanism of Action: ATP-Competitive Inhibition of PI3K

Structurally similar morpholinopyrimidine compounds act as ATP-competitive inhibitors of the p110 catalytic subunit of PI3K.[1][2] The planar pyrimidine ring is predicted to occupy the adenine-binding region of the ATP pocket, forming key hydrogen bonds with hinge region residues. The morpholine moiety typically projects towards the solvent-exposed region, enhancing solubility and fine-tuning selectivity.

By binding to the ATP pocket, (2-morpholinopyrimidin-5-yl)methanamine would prevent the phosphorylation of PIP2 to PIP3, thereby abrogating the entire downstream signaling cascade. This blockade of signal transduction would lead to decreased Akt and S6K phosphorylation, ultimately resulting in reduced cell proliferation and survival.

Experimental Validation Workflow

To rigorously test the hypothesis that (2-morpholinopyrimidin-5-yl)methanamine inhibits the PI3K pathway, a multi-tiered experimental approach is necessary. This involves biochemical assays to confirm direct enzyme inhibition, cell-based assays to measure pathway modulation, and functional assays to assess cellular consequences.

Workflow for Characterizing the Mechanism of Action

Caption: A tiered experimental workflow for mechanism of action validation.

Detailed Experimental Protocols

In Vitro PI3K Enzyme Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the inhibition of PI3Kα.

Principle: The assay measures the production of PIP3. A biotinylated PIP2 substrate is incubated with the PI3K enzyme and ATP. The resulting biotin-PIP3 product is detected by a Europium-labeled anti-PIP3 antibody and a streptavidin-conjugated fluorophore (e.g., APC). When in close proximity, the Europium donor excites the APC acceptor, generating a FRET signal proportional to PIP3 production.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of (2-morpholinopyrimidin-5-yl)methanamine in 100% DMSO, starting at a top concentration of 1 mM.

-

Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a low-volume 384-well assay plate. Include wells with DMSO only (negative control) and a known PI3K inhibitor like ZSTK474 (positive control).[2]

-

Enzyme/Substrate Addition: Prepare a master mix containing recombinant PI3Kα enzyme and biotinylated PIP2 substrate in kinase assay buffer. Dispense 5 µL of this mix into each well.

-

Initiation of Reaction: Prepare an ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the enzymatic reaction. The final concentration of ATP should be at or near its Km for the enzyme.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 10 µL of stop/detection mix containing EDTA (to stop the reaction), the Europium-labeled anti-PIP3 antibody, and the streptavidin-APC conjugate.

-

Final Incubation: Incubate the plate for another 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Western Blot for Phospho-Akt (Ser473) Inhibition

This protocol assesses the compound's ability to inhibit PI3K signaling in a cellular context.

Principle: Cancer cell lines with a constitutively active PI3K pathway (e.g., MCF-7, PC-3) are treated with the compound.[1] Cell lysates are then analyzed by Western blot to detect the levels of phosphorylated Akt (p-Akt), a key downstream marker of PI3K activity. A decrease in p-Akt relative to total Akt indicates pathway inhibition.

Step-by-Step Methodology:

-

Cell Culture: Plate MCF-7 cells in 6-well plates and grow to 70-80% confluency.

-

Serum Starvation (Optional): To reduce basal pathway activity, serum-starve the cells for 12-24 hours in a serum-free medium.

-

Compound Treatment: Treat the cells with increasing concentrations of (2-morpholinopyrimidin-5-yl)methanamine (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

-

Growth Factor Stimulation: Stimulate the PI3K pathway by adding a growth factor like insulin or IGF-1 for 15-30 minutes before harvesting.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt. A loading control like β-actin should also be used.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities. Normalize the p-Akt signal to the total Akt signal to determine the extent of inhibition.

Quantitative Data for Structurally Related PI3K Inhibitors

While specific data for (2-morpholinopyrimidin-5-yl)methanamine is unavailable, the following table presents IC50 values for other morpholine-containing pyrimidine derivatives against PI3Kα, providing a benchmark for expected potency.

| Compound ID | Structure (Core) | Target | IC50 (nM) | Reference |

| Compound 17f | 4-Morpholine-quinazoline | PI3Kα | 4.2 | [1] |

| ZSTK474 | Morpholino-1,3,5-triazine | PI3Kα | 3.7 | [2][3] |

| PI-103 | Morpholinyl-pyridinyl-furopyrimidine | PI3Kα | 2 | N/A |

Note: The structures listed are simplified to highlight the relevant core scaffold.

Conclusion and Future Directions

The available evidence from analogous compounds strongly suggests that (2-morpholinopyrimidin-5-yl)methanamine acts as an inhibitor of the PI3K signaling pathway. Its mechanism is likely through ATP-competitive binding to the p110 catalytic subunit, leading to a reduction in downstream signaling and subsequent anti-proliferative effects.

The experimental protocols detailed in this guide provide a robust framework for validating this hypothesis. Future work should focus on executing these assays to determine the compound's potency (IC50), cellular efficacy, and selectivity against different PI3K isoforms (α, β, δ, γ). Further studies could also explore its potential as a dual PI3K/mTOR inhibitor, a characteristic of some related molecules.[1] This comprehensive characterization is essential for advancing (2-morpholinopyrimidin-5-yl)methanamine in the drug discovery and development pipeline.

References

-

PubChemLite. [2-(morpholin-4-yl)pyrimidin-5-yl]methanamine. [Link]

-

BIOFOUNT. 944899-76-7|[2-(morpholin-4-yl)pyrimidin-5-yl]methanamine. [Link]

-

PubMed. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. [Link]

-

PubMed. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]

-

PubMed. Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. [Link]

-

PubMed Central. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]

-

PubMed Central. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. [Link]

-

ResearchGate. (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents. [Link]

-

PubMed Central. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer. [Link]

Sources

- 1. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Unveiling the Therapeutic Potential of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine: A Biological Activity Screening Cascade

Foreword: The Rationale for a Targeted Exploration

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics. Its derivatives have demonstrated a wide array of biological activities, including potent anti-cancer and anti-inflammatory properties. The morpholinopyrimidine core, in particular, has been the subject of significant investigation, with studies revealing its potential to modulate key cellular signaling pathways. For instance, derivatives of morpholinopyrimidine have been identified as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two central regulators of cell growth, proliferation, and survival.[1] Furthermore, the morpholinopyrimidine scaffold has been explored for its anti-inflammatory effects, with some derivatives showing inhibition of nitric oxide (NO) production and cyclooxygenase (COX-2) expression in macrophage models.[2][3]

This guide outlines a comprehensive, multi-tiered screening strategy for a novel derivative, N-methyl-(2-morpholinopyrimidin-5-yl)methylamine . The proposed workflow is designed to systematically elucidate the compound's biological activity, beginning with broad, high-throughput screens to identify potential molecular targets and culminating in more complex, cell-based assays to characterize its functional effects in a physiologically relevant context. This approach is grounded in the principles of robust assay design and data-driven decision-making, providing a clear path from initial hit identification to lead validation.

Part 1: The Screening Cascade - A Phased Approach to Target Discovery and Validation

The journey to understanding the biological activity of a novel compound is best navigated through a structured, multi-step process. This "screening cascade" allows for the efficient allocation of resources, starting with broad, cost-effective assays and progressing to more complex and targeted investigations.

Phase 1: Broad Target Deconvolution via High-Throughput Kinase Profiling

Given that protein kinases are a major class of drug targets and that structurally related morpholinopyrimidine compounds have shown activity against kinases like PI3K and mTOR, a logical first step is to perform a broad kinase panel screen.[4][5] This will provide a bird's-eye view of the compound's selectivity and identify potential primary targets.

Experimental Workflow: Kinase Profiling

A high-throughput kinase profiling service will be employed to assess the inhibitory activity of this compound against a diverse panel of human kinases. A radiometric assay format is recommended for its high sensitivity and reliability, as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, minimizing false positives.[6]

DOT Script for Kinase Profiling Workflow

Caption: High-throughput kinase profiling workflow.

Data Interpretation:

The primary output will be the percent inhibition of each kinase at a single concentration (e.g., 10 µM). "Hits" will be defined as kinases exhibiting significant inhibition (e.g., >50%). This initial screen will guide the selection of specific kinases for further investigation.

Phase 2: In-Depth Biochemical Validation of Primary Hits

Once primary kinase targets are identified, the next step is to confirm and quantify their inhibition. This involves generating dose-response curves to determine the half-maximal inhibitory concentration (IC50) for each validated hit.

Experimental Protocol: IC50 Determination using TR-FRET Assay

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ platform, offers a robust and homogeneous format for IC50 determination.[7]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Assay Plate Setup: In a 384-well plate, add the kinase, a fluorescently labeled substrate, and ATP.

-

Compound Addition: Add the serially diluted compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Add a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

| Kinase Target | IC50 (µM) |

| PI3Kα | 0.15 |

| PI3Kβ | 0.28 |

| PI3Kδ | 0.09 |

| mTOR | 0.52 |

| Other Kinase X | > 10 |

Phase 3: Cellular Assay Cascade for Phenotypic and Mechanistic Insights

While biochemical assays are crucial for understanding direct target engagement, cell-based assays are essential to determine a compound's efficacy in a more complex biological system.[8][9][10] This phase will investigate the compound's anti-proliferative and anti-inflammatory effects, as well as its impact on the identified signaling pathways.

3.1. Anti-Proliferative Activity in Cancer Cell Lines

Based on the potential inhibition of the PI3K/mTOR pathway, a panel of cancer cell lines with known PI3K/mTOR pathway activation (e.g., PTEN-null or PIK3CA-mutant lines) will be used to assess the compound's anti-proliferative effects.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells in culture based on the quantitation of ATP.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., PC-3, A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.

-

Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well and mix to induce cell lysis.

-

Luminescence Measurement: Measure the luminescent signal using a plate reader.

-

Data Analysis: Normalize the data to untreated controls and calculate the GI50 (concentration for 50% growth inhibition).

3.2. Target Engagement and Pathway Modulation in Cells

To confirm that the compound inhibits the intended target in a cellular context, a Western blot analysis will be performed to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway.

DOT Script for PI3K/mTOR Signaling Pathway

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: Western Blot Analysis

-

Cell Lysis: Treat cells with the compound for a defined period, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Akt (Ser473), phosphorylated S6K, and total Akt and S6K as loading controls.

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection.

3.3. Anti-inflammatory Activity Assessment

To investigate the potential anti-inflammatory properties suggested by related compounds, an in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated macrophages will be employed.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Determine the IC50 for NO production inhibition.

Part 2: Ensuring Scientific Integrity and Trustworthiness

The validity of this screening guide hinges on the principles of robust experimental design and meticulous execution.

-

Self-Validating Protocols: Each protocol includes appropriate controls, such as positive and negative controls for enzyme activity and cell viability, as well as vehicle controls for compound treatment. This ensures that the observed effects are due to the compound and not experimental artifacts.

-

Orthogonal Assays: The use of both biochemical and cell-based assays provides orthogonal validation. A compound that is active in a biochemical kinase assay should also demonstrate effects on the corresponding cellular signaling pathway.

-

Reproducibility: All experiments should be performed with sufficient biological and technical replicates to ensure the statistical significance of the findings.

Conclusion: A Data-Driven Path Forward

This in-depth technical guide provides a strategic and experimentally sound framework for the biological activity screening of this compound. By following this phased approach, researchers can efficiently identify and validate potential molecular targets, characterize the compound's cellular effects, and make informed decisions about its potential as a therapeutic lead. The integration of high-throughput screening, detailed biochemical validation, and relevant cell-based assays ensures a comprehensive evaluation, paving the way for future preclinical development.

References

-

Cancer Cell-Based Assays. Charles River Laboratories. [Link]

-

Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

-

von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

-

Klink, T. A., et al. (2015). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of Biomolecular Screening, 20(3), 406-414. [Link]

-

The role of cell-based assays for drug discovery. (2024). News-Medical.Net. [Link]

-

Fabian, M. A., et al. (2005). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Cycle, 4(3), 353-357. [Link]

-

Kinase Screening Assay Services. Reaction Biology. [Link]

-

Maresca, G., et al. (2023). Novel synthetic lethality-based cellular assays for cancer drug discovery. Cancer Research, 83(7_Supplement), 3157-3157. [Link]

-

El-Gamal, M. I., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1352. [Link]

-

Mondal, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19339-19350. [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). ResearchGate. [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. criver.com [criver.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. news-medical.net [news-medical.net]

The Emergence of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine: A Technical Primer on a Promising Kinase Inhibitor Scaffold

Foreword: The Quest for Kinase Specificity

In the intricate landscape of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized modern medicine, yet the pursuit of compounds with high potency and selectivity remains a formidable challenge. This technical guide delves into the discovery and characterization of a promising chemical scaffold, exemplified by N-methyl-(2-morpholinopyrimidin-5-yl)methylamine, that has emerged from the relentless search for novel kinase inhibitors. We will explore the chemical rationale, methodologies for evaluation, and the therapeutic potential of this morpholinopyrimidine-based class of compounds.

The 2-Morpholinopyrimidine Core: A Privileged Scaffold in Kinase Inhibition

The 2-morpholinopyrimidine moiety has garnered significant attention in medicinal chemistry as a "privileged scaffold." This is due to its recurrent appearance in a variety of biologically active compounds, particularly kinase inhibitors. The morpholine group, a saturated heterocycle, is often employed to enhance aqueous solubility and metabolic stability, and to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases. The pyrimidine ring serves as a versatile core, allowing for substitutions at various positions to fine-tune potency and selectivity.

The strategic placement of the morpholine group at the 2-position of the pyrimidine ring has proven to be a successful strategy in the design of inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) family and the mammalian target of rapamycin (mTOR). This is attributed to the ability of the morpholine oxygen to act as a hinge-binding motif, forming a critical hydrogen bond with the kinase hinge region. This interaction anchors the inhibitor in the active site, providing a foundation for further affinity and selectivity gains through modifications at other positions of the pyrimidine core.

Synthesis and Structure-Activity Relationship (SAR) of 2-Morpholinopyrimidine Derivatives

The synthesis of 2-morpholinopyrimidine derivatives typically involves a multi-step process. A general synthetic route is outlined below, based on methodologies described for analogous compounds.[1]

Structure-activity relationship (SAR) studies on this scaffold have revealed several key insights. For instance, in a series of 2,4-dianilinopyrimidine derivatives targeting Focal Adhesion Kinase (FAK), the presence of a 4-(morpholinomethyl)phenyl group was found to be crucial for potent inhibitory activity.[2] The substitution pattern on the pyrimidine ring and the nature of the appended groups significantly influence the kinase selectivity and overall biological activity.

Mechanism of Action: Targeting Key Signaling Pathways

Derivatives of the 2-morpholinopyrimidine scaffold have demonstrated inhibitory activity against several key kinases involved in cancer progression, including PI3K, mTOR, and FAK. These kinases are integral components of signaling pathways that regulate cell growth, proliferation, survival, and migration.

Sources

- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

"N-methyl-(2-morpholinopyrimidin-5-yl)methylamine" structure-activity relationship (SAR) studies

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine and its Analogs

This guide provides a detailed exploration of the structure-activity relationships (SAR) for the this compound scaffold. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of kinase and chaperone inhibitors. We will dissect the core structure, propose a strategic framework for analog synthesis and evaluation, and provide actionable experimental protocols to validate SAR hypotheses.

Introduction: The 2,5-Disubstituted Pyrimidine as a Privileged Scaffold

The 2,5-disubstituted pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in molecules that target key nodes in cellular signaling pathways. Its prevalence stems from the pyrimidine ring's ability to present substituents in defined spatial orientations and engage in crucial hydrogen bonding interactions with protein targets. This compound serves as a quintessential example of this scaffold, possessing features common to inhibitors of critical oncology targets, most notably the PI3K/Akt/mTOR and Hsp90 chaperone pathways.[1][2]

Dysregulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a frequent event in various human cancers, driving cell proliferation, growth, and survival.[2][3][4] Similarly, Heat Shock Protein 90 (Hsp90) is a molecular chaperone responsible for the stability and function of numerous oncogenic "client" proteins, making it an attractive target for cancer therapy.[5][6] The morpholinopyrimidine core is a recurring motif in inhibitors developed against both of these targets.[2][7]

This guide will use this compound as a foundational structure to explore a systematic SAR campaign aimed at optimizing potency, selectivity, and drug-like properties.

Caption: The PI3K/Akt/mTOR signaling cascade, a key driver of cancer cell growth.

Core SAR Principles and Strategic Modifications

A systematic exploration of the SAR for this compound requires dissecting the molecule into three key regions. Our analysis will be guided by established principles from related kinase and Hsp90 inhibitors.

A. Region A: The 2-Morpholine Moiety

The morpholine group is a ubiquitous feature in PI3K inhibitors.[2] Its oxygen atom frequently acts as a critical hydrogen bond acceptor, anchoring the molecule in the hinge region of the kinase domain. The causality behind this choice is twofold: it provides a key binding interaction and imparts favorable physicochemical properties, such as aqueous solubility.

-

Hypothesis: The morpholine oxygen is essential for potent activity. Modifications that alter its hydrogen bonding capacity or introduce steric bulk will be detrimental.

-

Proposed Modifications:

-

Thiomorpholine: Isosteric replacement to probe the importance of the oxygen's hydrogen bond accepting strength.

-

N-methyl-piperazine: Introduces a basic nitrogen, which could form alternative interactions or impact cell permeability and off-target profiles.

-

Piperidine/Pyrrolidine: Removal of the heteroatom to definitively establish its role.[8]

-

4-methyl-piperidin-1-yl: Adds steric bulk to probe the pocket's dimensions.[8]

-

B. Region B: The Pyrimidine Core

The pyrimidine ring serves as the central scaffold, correctly positioning the substituents in Regions A and C for optimal interaction with the target protein. The nitrogen atoms within the ring can act as hydrogen bond acceptors, further securing the inhibitor in the active site.

-

Hypothesis: The pyrimidine core is essential for activity, and its geometry is critical. Isosteric replacements may be tolerated if they maintain the correct vector for substituents.

-

Proposed Modifications:

C. Region C: The 5-(N-methyl-methylamine) Tail

This region typically projects out of the primary binding pocket towards the solvent-exposed surface. It offers the greatest opportunity for modification to enhance potency, tune selectivity, and optimize pharmacokinetic properties without disrupting the core binding interactions.

-

Hypothesis: Modifications in this region can be used to gain additional interactions with the protein surface or improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Proposed Modifications:

-

N-alkylation series (N-H, N-ethyl, N-isopropyl): To probe for steric tolerance and potential lipophilic pockets.

-

Chain extension/contraction: Modifying the methylene linker to alter the position of the terminal amine.

-

Amide formation: Replacing the amine with an amide (e.g., acetamide) can introduce new hydrogen bond donors/acceptors and improve metabolic stability.

-

Cyclization: Incorporating the N-methylamine into a cyclic structure (e.g., pyrrolidine) to reduce conformational flexibility, which can have a favorable entropic contribution to binding.

-

Aromatic substitution: Replacing the methylamine with a substituted phenyl or pyridyl ring to explore potential pi-stacking interactions.

-

Data Summary Table: A Hypothetical SAR Campaign

| Compound ID | Region Modified | Modification Detail | Rationale | Predicted Activity (IC50) |

| LEAD-001 | - | This compound | Baseline Compound | 100 nM |

| MOD-A01 | Region A | Thiomorpholine | Probe H-bond acceptor strength | 150-300 nM |

| MOD-A02 | Region A | N-methyl-piperazine | Introduce basic center, alter PK | > 500 nM (potential off-target) |

| MOD-C01 | Region C | N-H (demethylation) | Probe for pocket size/H-bond | 80-120 nM |

| MOD-C02 | Region C | N,N-dimethylamine | Increase basicity and steric bulk | 200-400 nM |

| MOD-C03 | Region C | N-acetamide | Introduce H-bond donor/acceptor | 50-90 nM |

| MOD-C04 | Region C | Phenyl ring | Explore pi-stacking interactions | 20-60 nM |

Synthetic Strategy: A General Approach

The synthesis of the target scaffold and its analogs can be achieved through a convergent strategy, typically starting from a di-substituted pyrimidine. The following protocol is a representative, field-proven approach.

Caption: General synthetic workflow for 2,5-disubstituted pyrimidine analogs.

Experimental Protocol: Synthesis of Intermediate A

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2,5-dichloropyrimidine (1.0 eq), a suitable solvent such as THF or DMF, and a base (e.g., triethylamine, 1.1 eq).

-

Addition: Slowly add morpholine (1.0 eq) to the stirring solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 2-morpholino-5-chloropyrimidine intermediate.

Self-Validation: The success of this step is confirmed by LC-MS and NMR, verifying the expected mass and the incorporation of the morpholine moiety. Subsequent cross-coupling and reductive amination steps would follow standard literature procedures to generate the diverse analogs for SAR studies.

Experimental Protocols for SAR Elucidation

To build a robust SAR model, a tiered experimental approach is necessary to assess target engagement, cellular activity, and mechanism of action.

Sources

- 1. New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90 Endowed with Apoptotic Anti-Breast Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships in purine-based inhibitor binding to HSP90 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Silico Modeling of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine Binding: A Technical Guide

Abstract

This technical guide provides a comprehensive and in-depth framework for the in silico modeling of the binding of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine to its putative protein targets. This document is intended for researchers, scientists, and drug development professionals. It details a validated workflow that includes target identification, molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. Each stage is presented with a clear rationale for the chosen methodologies, ensuring a robust and reproducible approach.

Introduction: The Therapeutic Potential of this compound

This compound features a morpholinopyrimidine scaffold, a well-established pharmacophore in kinase inhibitor development.[1][2][3] Understanding the specific binding mode and affinity of this compound is crucial for its potential as a therapeutic agent. In silico modeling offers a powerful and efficient method to investigate these molecular interactions, guide lead optimization, and generate hypotheses for experimental validation.[4][5]

Target Identification and Preparation

The first and most critical step is to identify and prepare the biological target. The morpholinopyrimidine core strongly suggests that protein kinases are the likely targets.

Putative Target Selection

The chemical structure of this compound indicates it likely functions as an ATP-competitive inhibitor. Based on existing research on morpholinopyrimidine derivatives, a probable target is the Phosphoinositide 3-kinase (PI3K) family, which is often dysregulated in various cancers.[1][2][6][7][8]

Protein Structure Acquisition and Preparation

A high-quality, experimentally determined protein structure is essential for a reliable in silico study.

Protocol 2.2.1: Target Structure Preparation

-

Acquisition: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Initial Cleaning: Remove all non-essential molecules, such as water, co-solvents, and co-crystallized ligands, from the PDB file.[9]

-

Protonation and Charge Assignment: Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH (typically 7.4) using molecular modeling software.

-

Structural Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

Ligand Preparation

The small molecule must be accurately represented in a computationally accessible format.

Protocol 3.1: Ligand Preparation

-

2D to 3D Conversion: Create the 2D structure of this compound and convert it to a 3D conformation.

-

Tautomer and Ionization State Prediction: Generate plausible tautomers and ionization states of the ligand at the target physiological pH.

-

Energy Minimization: Conduct a conformational search and energy minimization to identify the ligand's low-energy conformers.

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing an initial hypothesis of the binding mode.[10][11]

Rationale for Docking Strategy

A standard rigid-receptor, flexible-ligand docking approach will be used. This method offers a good balance between computational speed and accuracy for initial pose prediction.[4]

Workflow 4.1.1: Molecular Docking

Caption: Molecular Docking Workflow.

Protocol 4.1.2: Step-by-Step Docking Procedure

-

Binding Site Definition: Define the binding site on the protein structure by creating a grid box centered on a known co-crystallized ligand or by using site-finding algorithms.[12]

-

Docking Execution: Run the docking algorithm to allow the ligand to explore the defined binding site flexibly.

-

Pose Scoring and Selection: Each generated pose is scored to estimate its binding affinity. The top-scoring poses are visually inspected for chemical and biological plausibility, with a focus on interactions like hydrogen bonds to the kinase hinge region.[10]

Table 1: Example Docking Results Summary

| Pose ID | Docking Score (kcal/mol) | Key Hinge Interactions | Other Key Interactions |

| 1 | -9.8 | Yes (2 H-bonds) | Hydrophobic interactions with gatekeeper residue |

| 2 | -9.5 | Yes (1 H-bond) | Salt bridge with DFG motif aspartate |

| 3 | -8.9 | No | Primarily hydrophobic interactions |

Molecular Dynamics (MD) Simulations: Assessing Pose Stability and Dynamics

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of the stability of the predicted binding pose and the influence of the solvent.[13]

Rationale for MD Simulations

MD simulations reveal conformational changes over time, offering a more realistic depiction of the binding event. An unstable docking pose will likely dissociate or undergo significant changes during the simulation.[4]

Workflow 5.1.1: MD Simulation

Caption: Molecular Dynamics Simulation Workflow.

Protocol 5.1.2: Step-by-Step MD Simulation (GROMACS Example)

-

System Building: The top-scoring protein-ligand complex is placed in a periodic box of water molecules, and counter-ions are added to neutralize the system.[14]

-

Force Field Assignment: A suitable force field (e.g., AMBER, CHARMM) is chosen, and the ligand is parameterized to be compatible.[14]

-

Energy Minimization: The entire system is energy minimized to remove steric clashes.

-

Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) under constant volume (NVT), followed by equilibration under constant pressure (NPT).[14]

-

Production Run: A long production simulation (e.g., 100 ns) is performed, and the trajectory of all atoms is saved at regular intervals.[15][16]

Trajectory Analysis: Validating the Binding Mode

-

Root Mean Square Deviation (RMSD): A stable RMSD for the ligand indicates a stable binding pose.

-

Root Mean Square Fluctuation (RMSF): RMSF analysis of individual residues can highlight flexible regions of the protein upon ligand binding.

-

Hydrogen Bond Analysis: The persistence of key hydrogen bonds throughout the simulation provides strong evidence for their importance in binding.

Table 2: Example MD Simulation Analysis Summary

| Metric | Value | Interpretation |

| Ligand RMSD (vs. initial pose) | Average: 1.5 Å | Stable binding pose |

| Protein Backbone RMSD | Average: 2.0 Å | No major conformational changes in the protein |

| Hinge H-Bond Occupancy | > 80% | Key interactions are maintained |

Binding Free Energy Calculations: Quantifying Affinity

More rigorous methods are needed to quantify binding affinity beyond the qualitative ranking from docking scores.

Rationale for Free Energy Calculations

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) provide more accurate estimations of binding free energy by considering enthalpic and entropic contributions.[17][18][19]

Protocol 6.1.1: MM/PBSA Calculation

-

Trajectory Extraction: Snapshots of the protein-ligand complex, the protein alone, and the ligand alone are extracted from the MD simulation trajectory.

-

Energy Calculations: For each snapshot, the molecular mechanics energy, solvation free energy, and a surface area term are calculated for the complex, protein, and ligand.[20]

-

Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated using the equation: ΔG_bind = G_complex - (G_protein + G_ligand).[19]

Table 3: Example MM/PBSA Binding Free Energy Decomposition

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | +30.8 |

| Non-polar Solvation Energy | -5.1 |

| Total Binding Free Energy (ΔG_bind) | -40.0 |

Conclusion and Future Directions

This guide has detailed a comprehensive in silico workflow for characterizing the binding of this compound to a putative kinase target. The integration of molecular docking, MD simulations, and binding free energy calculations provides a multi-faceted understanding of the molecular recognition process. The insights from these computational studies can guide the rational design of more potent and selective inhibitors and generate hypotheses for experimental validation through techniques like X-ray crystallography and isothermal titration calorimetry (ITC).

References

-

GROMACS Tutorials. (n.d.). GROMACS. Retrieved from [Link]

- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.

-

Omics Tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking. Retrieved from [Link]

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments. Retrieved from [Link]

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. GROMACS. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Retrieved from [Link]

-

Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]...

-

Peng's Lab. (n.d.). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber [Video]. YouTube. Retrieved from [Link]...

-

Bioinformatics Explained. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. Retrieved from [Link]...

-

Molecular Docking Tutorial. (n.d.). Retrieved from [Link]....

-

MaddyList. (2025, May 18). GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step [Video]. YouTube. Retrieved from [Link]...

-

National Center for Biotechnology Information. (n.d.). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Retrieved from [Link]...

-

National Center for Biotechnology Information. (n.d.). Computational evaluation of protein – small molecule binding. Retrieved from [Link]...

-

PubMed. (2020, June 30). Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking. Retrieved from [Link]...

-

Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Retrieved from [Link]...

-

MDPI. (n.d.). Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. Retrieved from [Link]...

-

Frontiers. (2024, October 20). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Retrieved from [Link]...

-

PubMed. (n.d.). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. Retrieved from [Link]...

-

ACS Publications. (2024, August 28). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. Retrieved from [Link]....

-

PubMed. (2018, October 16). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. Retrieved from [Link]...

-

MaddyList. (2025, June 15). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step) [Video]. YouTube. Retrieved from [Link]...

-

National Center for Biotechnology Information. (n.d.). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. Retrieved from [Link]...

-

ResearchGate. (2020, January 31). Insilico modeling and analysis of small molecules binding to the PHLPP1 protein by molecular dynamics simulation. Retrieved from [Link]...

-

CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. Retrieved from [Link]

-

bioRxiv. (2025, August 8). Q-MOL: High Fidelity Platform for In Silico Drug Discovery and Design. Retrieved from [Link]...

-

National Center for Biotechnology Information. (2015, April 3). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Retrieved from [Link]...

-

ResearchGate. (2025, August 8). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Retrieved from [Link]...

-

ChemWhat. (n.d.). This compound CAS#: 937796-14-0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]...

-

MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). CN101012208A - Process for preparing N-methyl morpholine.

-

PubChem. (n.d.). N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine. Retrieved from [Link]

-

PubMed. (n.d.). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][10][14][15]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]...

-

National Toxicology Program. (n.d.). Nomination Background: Methylamine (CASRN: 74-89-5). Retrieved from [Link]

-

NighthawkInLight. (2024, March 17). Making Methylamine 3 Ways [Video]. YouTube. Retrieved from [Link]...

-

PubChem. (n.d.). 4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). N-(2,5-dibromo-3-thienylmethyl)methylamine hydrochloride data. Retrieved from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates | MDPI [mdpi.com]

- 8. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 9. sites.ualberta.ca [sites.ualberta.ca]

- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 13. researchgate.net [researchgate.net]

- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 15. GROMACS Tutorials [mdtutorials.com]

- 16. Protein-Ligand Complex [mdtutorials.com]

- 17. peng-lab.org [peng-lab.org]

- 18. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 19. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

Physicochemical properties of "N-methyl-(2-morpholinopyrimidin-5-yl)methylamine"

An In-Depth Technical Guide to the Physicochemical Properties of N-methyl-(2-morpholinopyrimidin-5-yl)methylamine

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1][2] These intrinsic characteristics—including ionization, solubility, and lipophilicity—govern a molecule's behavior from initial formulation to its ultimate interaction with biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[3][4][5] Consequently, early and accurate physicochemical profiling is essential to guide lead optimization, mitigate late-stage attrition, and build a robust data package for further development.[1][6]

This technical guide provides a comprehensive overview of the key physicochemical properties of This compound , a molecule of interest within medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the causality behind experimental choices and the significance of each parameter. We will explore the core properties, detail authoritative experimental protocols for their determination, and present the information in a clear, accessible format for researchers, scientists, and drug development professionals.

Molecular and Structural Properties

A molecule's identity and three-dimensional arrangement are the origin of its physical and chemical behaviors.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Core Identifiers:

| Property | Value | Source |

| IUPAC Name | N-methyl-1-[2-(morpholin-4-yl)pyrimidin-5-yl]methanamine | N/A |

| CAS Number | 937796-14-0 | [7][8] |

| Molecular Formula | C₁₀H₁₆N₄O | [7][8] |

| Molecular Weight | 208.26 g/mol | [8] |

| Synonyms | Methyl-(2-morpholin-4-yl-pyrimidin-5-ylmethyl)-amine | [7] |

Ionization Constant (pKa)

The pKa value defines the strength of an acid or base and dictates the extent of a molecule's ionization at a given pH. This property is critical as the charge state of a drug molecule directly impacts its solubility, permeability across biological membranes, and binding affinity to its target.[4][5] For this compound, the presence of multiple nitrogen atoms (in the pyrimidine ring, morpholine ring, and methylamine side chain) suggests it will behave as a base, becoming protonated (positively charged) in acidic environments. While experimental data is not publicly available, a predicted pKa for the closely related analog (2-MORPHOLINOPYRIMIDIN-5-YL)METHYLAMINE is approximately 7.78, suggesting the title compound will be significantly ionized at physiological pH (7.4).[9]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and widely accepted method for pKa determination.[10] It involves monitoring pH changes as a titrant (an acid or base of known concentration) is incrementally added to a solution of the compound.[11] The pKa is identified as the pH at the half-equivalence point on the resulting titration curve.[12][13]

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).[11]

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the experiment.[11]

-

Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a final concentration of approximately 1 mM.[11]

-

-

Instrument Calibration:

-

Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[11]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the 1 mM test compound solution into a reaction vessel equipped with a magnetic stirrer.[11]

-

Add the KCl solution to maintain ionic strength.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with pH measurements.[11]

-

Begin the titration by adding small, precise increments of the 0.1 M NaOH titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Identify the equivalence point, which is the point of the steepest slope (inflection point) on the curve.[14]

-

Determine the half-equivalence point (half the volume of titrant required to reach the equivalence point).

-

The pKa is the pH value at the half-equivalence point.[12]

-

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a compound for a lipid-like (non-polar) environment, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[15] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[16][17] For ionizable compounds like this compound, the distribution coefficient (logD) is more relevant as it accounts for the partitioning of all species (ionized and neutral) at a specific pH.

Experimental Protocol: logP Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning.[17][18] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the compound's concentration in each phase.

Methodology:

-

System Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.

-

Prepare a stock solution of the test compound in the n-octanol-saturated water phase.

-

-

Partitioning:

-